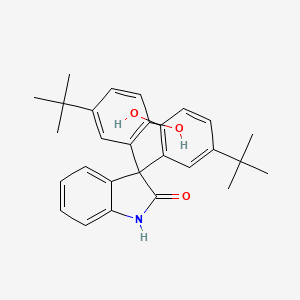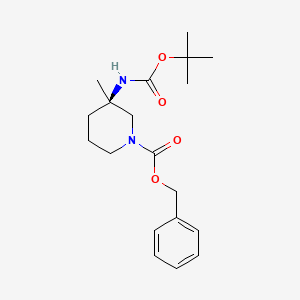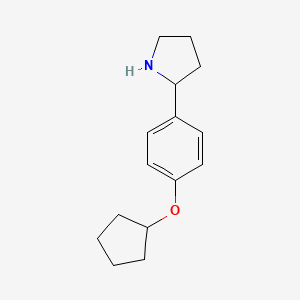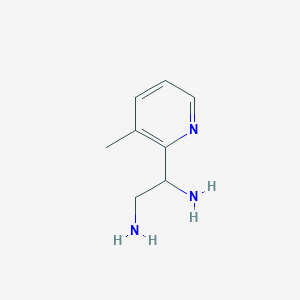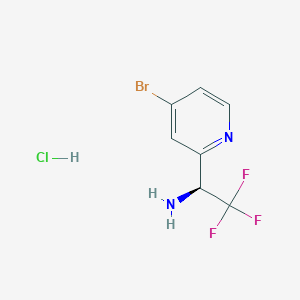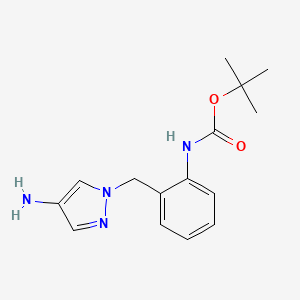![molecular formula C8H6O2S B13037585 Benzo[b]thiophene-5,6-diol](/img/structure/B13037585.png)
Benzo[b]thiophene-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophene-5,6-diol is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a fused benzene and thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-5,6-diol typically involves the functionalization of the benzothiophene core. One common method is the hydroxylation of benzo[b]thiophene using suitable oxidizing agents. For instance, the use of reagents like hydrogen peroxide or m-chloroperbenzoic acid can introduce hydroxyl groups at the 5 and 6 positions of the benzothiophene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and controlled hydroxylation. Catalysts such as transition metal complexes can be employed to enhance the selectivity and yield of the desired diol product .
Análisis De Reacciones Químicas
Types of Reactions: Benzo[b]thiophene-5,6-diol can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the diol to the corresponding dihydrobenzothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrobenzothiophene.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Benzo[b]thiophene-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of organic semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of benzo[b]thiophene-5,6-diol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Benzothiophene: Lacks the hydroxyl groups, making it less polar and less reactive in certain chemical reactions.
Benzo[b]thiophene-2,3-diol: Another dihydroxy derivative with hydroxyl groups at different positions, leading to different chemical and biological properties.
Thiophene: A simpler heterocycle without the fused benzene ring, exhibiting different reactivity and applications.
Uniqueness: Benzo[b]thiophene-5,6-diol is unique due to the specific positioning of the hydroxyl groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted applications in various scientific fields .
Propiedades
Fórmula molecular |
C8H6O2S |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
1-benzothiophene-5,6-diol |
InChI |
InChI=1S/C8H6O2S/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,9-10H |
Clave InChI |
HYXXHVCDZORYJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=CC(=C(C=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


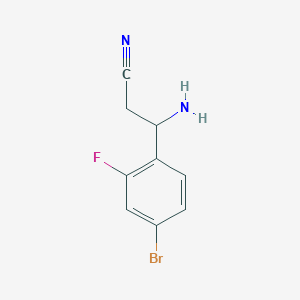

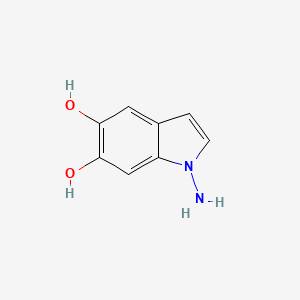

![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)

